(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7,12H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXSANDGJWFACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol typically involves the reduction of 2-naphthaldehyde using suitable reducing agents. One common method is the reduction with sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-naphthaldehyde in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method offers higher efficiency and scalability compared to laboratory-scale reductions .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base such as pyridine.
Major Products Formed
Oxidation: (5,6,7,8-Tetrahydronaphthalen-2-yl)carboxylic acid.
Reduction: 5,6,7,8-Tetrahydronaphthalene.
Substitution: (5,6,7,8-Tetrahydronaphthalen-2-yl)chloride.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16O
- Molecular Weight : 176.26 g/mol
- IUPAC Name : (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol
- CAS Number : 6883-81-4
The compound features a tetrahydronaphthalene core with a hydroxymethyl group, enhancing its reactivity and potential biological activity.
Organic Synthesis
This compound is utilized as a key intermediate in the synthesis of complex organic molecules. It plays a crucial role in various coupling reactions, particularly:
- Suzuki-Miyaura Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The compound acts as a coupling partner with aryl halides to produce biaryl compounds.
| Reaction Type | Description | Outcome |
|---|---|---|
| Suzuki-Miyaura | Carbon-carbon bond formation | Biaryl compounds |
| Alkylation | Formation of alkylated derivatives | Diverse alkylated products |
| Oxidation | Conversion to aldehydes or carboxylic acids | Functionalized products |
Pharmaceutical Chemistry
Research indicates that this compound exhibits promising biological activities:
-
Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains. In vitro tests show minimum inhibitory concentrations comparable to established antibiotics.
- Case Study : A recent investigation evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.
Forensic Chemistry
In forensic applications, this compound is employed for the rapid quantification of synthetic cathinones in biological samples:
- Methodology : A magnetic dispersive solid-phase extraction (MDSPE) combined with direct analysis in real time and high-resolution mass spectrometry (DART-HRMS) was developed to detect synthetic drugs in urine samples.
| Substance Detected | Detection Method |
|---|---|
| 4-Cl-α-PVP | MDSPE + DART-HRMS |
| β-TH-naphyrone | MDSPE + DART-HRMS |
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
Hydroxyl vs. Methanol Substituents
- 5,6,7,8-Tetrahydro-2-naphthol (hydroxyl at position 2): This analog () lacks the hydroxymethyl group but retains a phenolic -OH. It serves as a precursor for thiazoline derivatives, highlighting its role in forming heterocyclic systems.
- (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (positional isomer): lists this isomer with 92% structural similarity.
Amine and Halogenated Derivatives
- (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine (): Replacing -OH with -NH2 introduces basicity (pKa ~9–10) and hydrogen-bond donor/acceptor versatility. This amine derivative has a molecular weight of 161.24, nearly identical to the target compound (162.23), but its pharmacological profile may differ significantly due to amine-specific interactions .
- Its molecular weight (210.70) and solid state suggest higher polarity compared to the target compound .
Substituent Position and Steric Effects
- The molecular weight (204.31) is 25% higher than the target compound, which could impact pharmacokinetics .
- (E)-3-(4-Methoxyphenyl)-1-(tetralin-2-yl)prop-2-en-1-one (): The α,β-unsaturated ketone group at position 2 introduces conjugation, altering electronic properties (e.g., UV absorption) and enabling Michael addition reactions. The 79% synthesis yield mirrors the target compound’s efficient preparation .
Biological Activity
(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol is an organic compound with a tetrahydronaphthalene core that has garnered interest in biological research due to its potential pharmacological properties. The presence of hydroxymethyl and other functional groups suggests interactions with various biological systems, including enzyme activities and receptor binding.
- Molecular Formula : C12H16O
- Molecular Weight : 176.25 g/mol
- Functional Groups : Hydroxymethyl group (-CH2OH), which can participate in hydrogen bonding and influence the compound's biological activity.
The biological activity of this compound may involve:
- Enzyme Interaction : The hydroxymethyl group can engage in hydrogen bonding with active sites of enzymes, potentially modulating their activity.
- Receptor Binding : Its structure allows for possible interactions with neurotransmitter receptors, which could affect neuroactive pathways.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
Case Studies and Research Findings
-
Neuroactive Properties :
- A study highlighted the compound's structural similarity to known neuroactive agents like norepinephrine and serotonin. This suggests it may influence mood and stress responses through similar mechanisms.
-
Cell-Based Assays :
- In a systematic screening using phenotypic cell-based assays such as the Cell Painting Assay (CPA), compounds related to tetrahydronaphthalene structures were tested for their ability to modulate cellular morphology. This method allows for the identification of bioactive compounds that can affect multiple cellular targets simultaneously .
- Antioxidant Activity :
-
Anticancer Evaluation :
- A comprehensive evaluation of various methanol extracts showed that some exhibited low toxicity while demonstrating high anti-inflammatory and anticancer activities. The specific role of this compound in these extracts warrants further investigation to elucidate its direct effects on cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step processes involving hydrogenation, protection/deprotection strategies, and reduction. For example, (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be reacted with 3,4-Dihydro-2H-pyran and pyridinium p-toluenesulfonate (PPTS) in methanol under reflux to protect hydroxyl groups, followed by reduction with lithium aluminum hydride (LAH) in THF to yield the methanol derivative . Key parameters include temperature control (e.g., ice baths for LAH reactions) and solvent selection (e.g., acetone for K₂CO₃-mediated reactions) to minimize side products .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry, particularly distinguishing between tetrahydronaphthalene ring positions. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and other functional groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, NIST data (CAS 1125-78-6) provides reference spectra for 5,6,7,8-tetrahydro-2-naphthol derivatives, aiding comparative analysis .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited water solubility due to its hydrophobic tetrahydronaphthalene core. Stability studies recommend storage at ambient temperatures in inert atmospheres to prevent oxidation. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition thresholds, with data suggesting stability up to 140°C .
Advanced Research Questions
Q. How do substituents at the 5-position of the tetrahydronaphthalene ring modulate biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups at the 5-position. For example, benzyl or phenethyl substituents introduced via K₂CO₃/DMF-mediated alkylation (80°C, 5 hours) show enhanced receptor binding in dopamine analogs. Biological assays (e.g., enzyme inhibition, receptor affinity) quantify activity changes, with computational docking (e.g., AutoDock Vina) predicting binding modes .
Q. What strategies are employed for enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) or kinetic resolution with lipases can achieve enantiomeric excess (ee). For instance, the (S)-configured precursor in was synthesized via stereoselective reduction, validated by chiral HPLC. Polarimetry and circular dichroism (CD) spectroscopy confirm enantiopurity .
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations identify conformational flexibility or tautomerism that may explain discrepancies. For example, variations in anti-tubercular activity ( ) could arise from differing binding poses to Mycobacterium tuberculosis enzymes. Cross-validating computational predictions with experimental IC₅₀ values ensures robustness .
Q. What process optimization methods improve scalability of the synthesis while maintaining stereochemical integrity?
- Methodological Answer : Continuous flow chemistry reduces reaction times and enhances reproducibility for steps like hydrogenation. Design of Experiments (DoE) optimizes parameters (e.g., catalyst loading, pressure). In-line FTIR monitors intermediate formation, while PAT (Process Analytical Technology) ensures compliance with CRDC guidelines for chemical engineering design .
Data Analysis and Validation
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points, solubility)?
- Methodological Answer : Cross-validate using standardized protocols (e.g., USP methods for melting point determination). Compare data across peer-reviewed sources (e.g., NIST for boiling points) and replicate experiments under controlled conditions. For example, solubility discrepancies in vs. 19 may arise from crystallinity differences, addressed via X-ray diffraction (XRD) analysis .
Q. What safety protocols are critical when handling reactive intermediates in the synthesis?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) for steps involving LAH or iodides (). Emergency showers and eyewash stations must be accessible. Safety Data Sheets (SDS) for intermediates like 6-(dipropylamino)-5,6,7,8-tetrahydro-2-methyl-1-naphthalenol (CAS 88935-99-3) outline spill containment and first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
